molecular formula C17H14Cl2N2O B11700581 N-(3,4-dichlorophenyl)-6-methoxy-2-methylquinolin-4-amine

N-(3,4-dichlorophenyl)-6-methoxy-2-methylquinolin-4-amine

Cat. No.: B11700581
M. Wt: 333.2 g/mol
InChI Key: VGIBEFQNLZOXII-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-6-methoxy-2-methylquinolin-4-amine: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a 3,4-dichlorophenyl group, a methoxy group at the 6-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-6-methoxy-2-methylquinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the coupling reaction, and subsequent purification steps such as recrystallization or chromatography to obtain the pure product. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-6-methoxy-2-methylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(3,4-dichlorophenyl)-6-methoxy-2-methylquinolin-4-amine is used as a building block in the synthesis of more complex organic molecules. It is also studied for its potential as a ligand in coordination chemistry.

Biology and Medicine: This compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways .

Industry: In the materials science field, this compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-6-methoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of certain proteins, disrupting their normal function .

Comparison with Similar Compounds

Uniqueness: N-(3,4-dichlorophenyl)-6-methoxy-2-methylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a methoxy group, a methyl group, and a dichlorophenyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-6-methoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C17H14Cl2N2O/c1-10-7-17(21-11-3-5-14(18)15(19)8-11)13-9-12(22-2)4-6-16(13)20-10/h3-9H,1-2H3,(H,20,21)

InChI Key

VGIBEFQNLZOXII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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